N-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)PROPANAMIDE
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Overview
Description
N-(4-Chloro-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)propanamide is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl ring, an oxazolo-pyridine moiety, and a propanamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazolo-Pyridine Moiety: This step involves the cyclization of a suitable precursor, such as a pyridine derivative, with an appropriate reagent to form the oxazolo-pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Chloro-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-2-furamide
- N-(4-Chloro-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide
- N-(4-Chloro-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Uniqueness
N-(4-Chloro-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)propanamide stands out due to its specific structural features, such as the combination of the oxazolo-pyridine moiety with the propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-13(20)18-9-5-6-11(16)10(8-9)15-19-14-12(21-15)4-3-7-17-14/h3-8H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOUXNNUXJHVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=C(O2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640900 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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